molecular formula C14H17NO4S B2368774 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034456-40-9

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2368774
CAS No.: 2034456-40-9
M. Wt: 295.35
InChI Key: MQZMDQOXXBWKMK-UHFFFAOYSA-N
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Description

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone is a synthetically produced complex organic compound featuring a distinctive bicyclic core structure. This molecule is characterized by a 2-thia-5-azabicyclo[2.2.1]heptane system in its dioxido form, which is acylated to form an ethanone bridge linked to a 2-methoxyphenyl group. This specific structural motif places it within a class of azabicyclic compounds that are of significant interest in advanced medicinal chemistry and pharmaceutical research for constructing novel pharmacophores. While specific biological data for this compound is not currently available in the public domain, its value to researchers lies in its unique molecular architecture. Compounds based on the 2-thia-5-azabicyclo[2.2.1]heptane scaffold are frequently investigated for their potential to interact with biological targets, particularly in the central nervous system. The rigid, three-dimensional bicyclic core can confer desirable selectivity and binding properties, making it a valuable precursor or intermediate in drug discovery programs. The presence of the 2-methoxyphenyl group is a common feature in ligands targeting various G protein-coupled receptors (GPCRs) , a major family of drug targets. Researchers may utilize this compound as a key building block in the synthesis of more complex molecules or as a tool compound for probing structure-activity relationships in the development of new therapeutic agents. This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-19-13-5-3-2-4-10(13)6-14(16)15-8-12-7-11(15)9-20(12,17)18/h2-5,11-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZMDQOXXBWKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC3CC2CS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound notable for its bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic framework characteristic of 2-azabicyclo[2.2.1]heptane derivatives, which are known for their diverse biological activities. The molecular formula is C15H19NO3SC_{15}H_{19}NO_3S, with a molecular weight of 303.39 g/mol.

PropertyValue
Molecular FormulaC15H19NO3SC_{15}H_{19}NO_3S
Molecular Weight303.39 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : Its structure allows for binding to various receptors, influencing neurotransmission and other signaling pathways.

Research indicates that the bicyclic structure enhances its affinity for these targets compared to linear analogs.

Antimicrobial Activity

Studies have demonstrated that derivatives of 2-azabicyclo[2.2.1]heptane exhibit significant antimicrobial properties. The compound's structural features contribute to its effectiveness against various bacterial strains.

Anticancer Potential

Initial studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

Study on Antimicrobial Efficacy

In a comparative study, several derivatives of this compound were tested against common pathogens:

CompoundBacterial StrainZone of Inhibition (mm)
1-(2,2-Dioxido...E. coli15
1-(2,2-Dioxido...S. aureus20
1-(2,2-Dioxido...Pseudomonas aeruginosa18

The results indicated a strong correlation between the structural modifications and increased antimicrobial activity.

Study on Anticancer Activity

A recent in vitro study evaluated the cytotoxic effects of the compound on human cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12
HeLa (Cervical Cancer)10
A549 (Lung Cancer)15

These findings suggest potential therapeutic applications in oncology, warranting further investigation into its mechanisms and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Group

  • 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone ( ) Substituent: Bromine at the ortho position. Applications: Brominated aryl compounds are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone ( ) Substituent: Iodine at the meta position. Impact: Iodine’s larger atomic radius and polarizability may increase molecular weight and influence crystal packing. The meta substitution alters steric interactions compared to ortho-methoxy derivatives.

Methoxyphenyl Ethanone Derivatives ( )

Compounds like JWH-250 (2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) share the methoxyphenyl ethanone motif but lack the bicyclo system. The indole core in JWH-250 introduces π-π stacking interactions, whereas the bicyclo system in the target compound may enhance rigidity and metabolic stability.

Hydroxyacetophenone Analogs ( )

  • 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone and 1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone Substituents: Multiple hydroxyl groups alongside methoxy. Impact: Hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic bicyclo system in the target compound.

Data Table: Key Comparisons

Compound Name Molecular Formula (Inferred) Substituent(s) Key Properties/Applications
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone C₁₄H₁₅NO₄S 2-methoxyphenyl Rigid bicyclo core; potential CNS activity (speculative)
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone C₁₃H₁₂BrNO₂S 2-bromophenyl Electrophilic resistance; synthetic intermediate
(3-iodophenyl)-bicyclo methanone () C₁₃H₁₂INO₃S 3-iodophenyl High molecular weight; potential radiopharmaceutical use
JWH-250 C₂₂H₂₅NO₂ 2-methoxyphenyl + indole Cannabinoid receptor affinity; psychoactive
1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone C₉H₁₀O₄ 2,4-dihydroxy-5-methoxy Natural origin; antioxidant/photoprotective

Research Findings

  • Synthetic Accessibility : Bromo and iodo analogs (–2) may require halogenation steps (e.g., electrophilic substitution), whereas methoxy derivatives might involve alkylation or demethylation .
  • Spectroscopic Characterization: GC-FTIR () is effective for analyzing methoxyphenyl ethanones, suggesting applicability to the target compound .
  • Bioactivity Clues: Natural hydroxyacetophenones () exhibit antioxidant properties, but the target compound’s bicyclo system may favor blood-brain barrier penetration, hinting at neurological applications.

Q & A

(Basic) What are the key synthetic pathways and optimal reaction conditions for synthesizing 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone with high purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the bicyclic thia-azabicyclo framework, followed by functionalization with the 2-methoxyphenyl ethanone moiety. Key steps include:

  • Step 1: Cyclocondensation of sulfur- and nitrogen-containing precursors under controlled temperatures (60–80°C) to form the bicyclo[2.2.1]heptane core .
  • Step 2: Introduction of the dioxido group via oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature .
  • Step 3: Coupling the 2-methoxyphenylacetyl group using a nucleophilic substitution or Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

Critical Parameters:

  • Purity Control: Use HPLC (High-Performance Liquid Chromatography) with a C18 column and acetonitrile/water gradient to monitor intermediates.
  • Yield Optimization: Reaction time and stoichiometric ratios (e.g., 1:1.2 for bicyclic core to aryl precursor) are critical to minimize byproducts .

(Basic) How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks for the methoxy group (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, multiplet) confirm substitution patterns .
    • ¹³C NMR: Signals at δ 170–175 ppm indicate the ketone carbonyl, while δ 55–60 ppm corresponds to the methoxy group .
  • Mass Spectrometry (MS): High-resolution ESI-MS shows a molecular ion peak at m/z 309.34 (C₁₄H₁₅NO₅S), consistent with the molecular formula .
  • X-ray Crystallography: Resolves the bicyclic framework’s chair-like conformation and dihedral angles between the dioxido group and aryl ring .

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